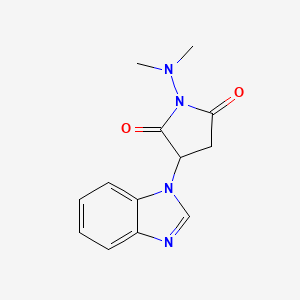
3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrrolidine ring, which is further substituted with a dimethylamino group and two keto groups. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzimidazole, which is then reacted with a suitable pyrrolidine derivative. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the keto groups, converting them into alcohols or other reduced forms.
Substitution: The benzimidazole and pyrrolidine rings can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
科学研究应用
3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: In industrial settings, it may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione exerts its effects is closely related to its chemical structure. The benzimidazole moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The dimethylamino group and keto groups can also participate in these interactions, influencing the compound’s binding affinity and specificity. The overall mechanism involves the modulation of specific molecular pathways, leading to the observed biological or chemical effects.
相似化合物的比较
Similar Compounds
- 3-(benzimidazol-1-yl)-1-(methylamino)pyrrolidine-2,5-dione
- 3-(benzimidazol-1-yl)-1-(ethylamino)pyrrolidine-2,5-dione
- 3-(benzimidazol-1-yl)-1-(propylamino)pyrrolidine-2,5-dione
Uniqueness
Compared to these similar compounds, 3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(benzimidazol-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-15(2)17-12(18)7-11(13(17)19)16-8-14-9-5-3-4-6-10(9)16/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZUGCASNDWONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
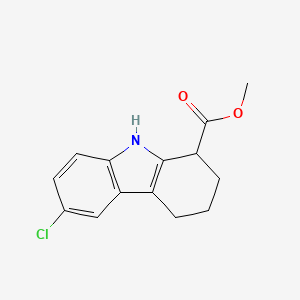
![6-amino-1-(1,3-benzothiazol-2-yl)-3-methyl-4-(3-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5040857.png)
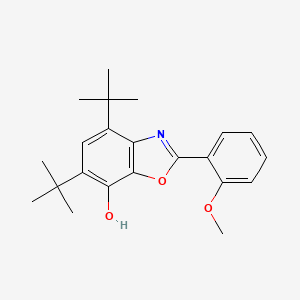
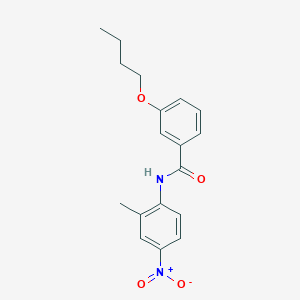
![N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5040883.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B5040891.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol](/img/structure/B5040897.png)
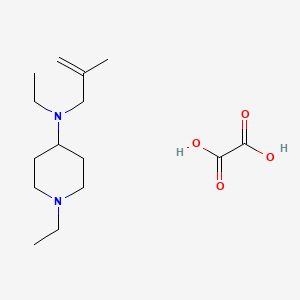
![3-chloro-N-[3-(diethylamino)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5040911.png)
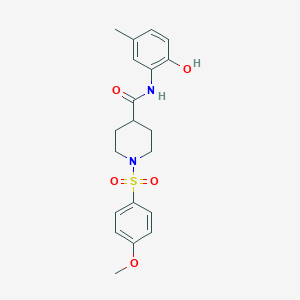
![1-(4-iodophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5040935.png)
![1-Methoxy-4-[6-(4-methoxyphenoxy)hexoxy]benzene](/img/structure/B5040946.png)
![2-Methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5040961.png)
![butyl [5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5040968.png)
